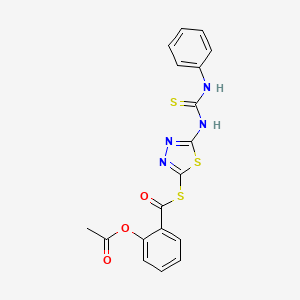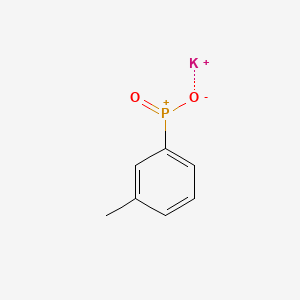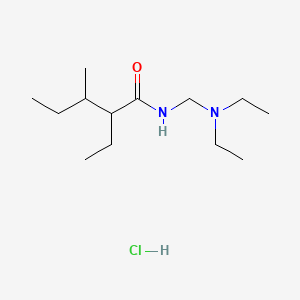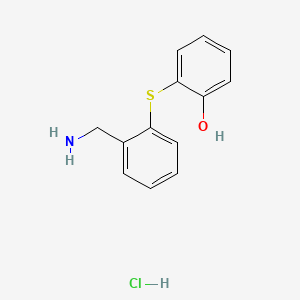
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride is an organic compound that features a phenol group substituted with a thioether and an aminomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride typically involves the nucleophilic aromatic substitution of a halogenated phenol with a thiol compound, followed by the introduction of an aminomethyl group. The reaction conditions often require the use of a strong base, such as sodium hydroxide, to facilitate the substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often require acidic conditions and a suitable electrophile, such as nitric acid for nitration.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Nitro-phenols, halogenated phenols, and other substituted phenols.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active site residues, while the thioether and aminomethyl groups can participate in hydrophobic interactions and electrostatic interactions, respectively. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-((2-(aminomethyl)phenyl)thio)-: Lacks the hydrochloride salt form.
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, sulfate: Contains a sulfate group instead of a hydrochloride group.
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, acetate: Contains an acetate group instead of a hydrochloride group.
Uniqueness
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility in aqueous solutions, making it more suitable for certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
127906-49-4 |
|---|---|
Molekularformel |
C13H14ClNOS |
Molekulargewicht |
267.77 g/mol |
IUPAC-Name |
2-[2-(aminomethyl)phenyl]sulfanylphenol;hydrochloride |
InChI |
InChI=1S/C13H13NOS.ClH/c14-9-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)15;/h1-8,15H,9,14H2;1H |
InChI-Schlüssel |
DWBJDYCTRIEKMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN)SC2=CC=CC=C2O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


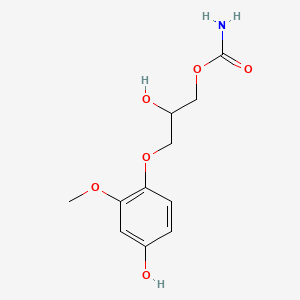
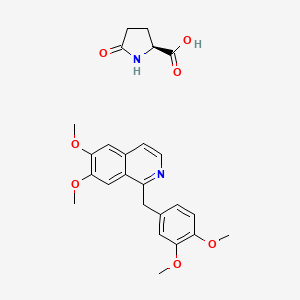
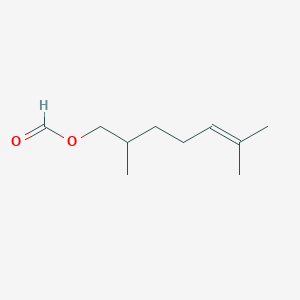
![1-[5-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;trihydrochloride](/img/structure/B12701871.png)
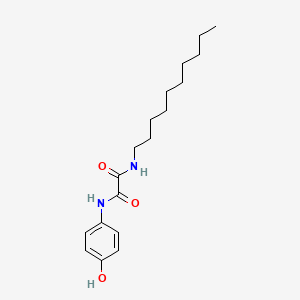
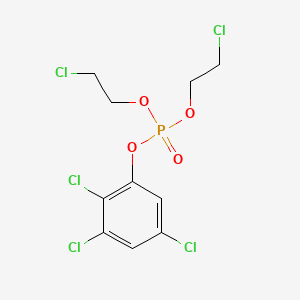
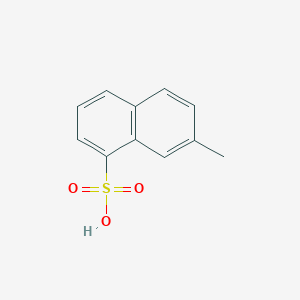
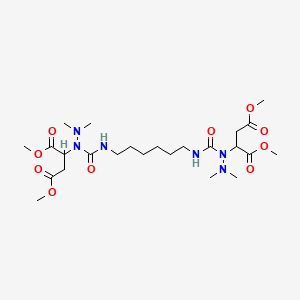

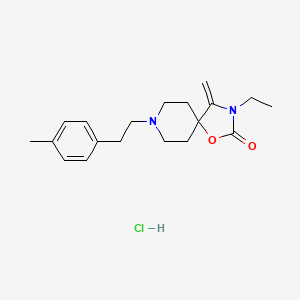
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate](/img/structure/B12701914.png)
